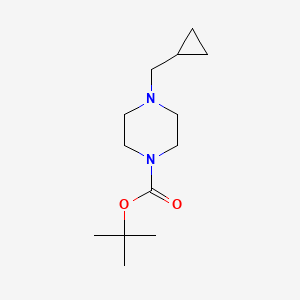

Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate

Overview

Description

Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate, also known by various synonyms such as 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylic acid tert-butyl ester, 1-Boc-4-(piperidin-4-ylmethyl)piperazine, and 1-(tert-Butoxycarbonyl)-4-(piperidin-4-ylmethyl)piperazine, is a chemical compound with the molecular formula C₁₅H₂₉N₃O₂. It exists as a white to pale yellow powder or crystalline substance .

Synthesis Analysis

The synthetic route for this compound involves the reaction of tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate with piperidine-4-carboxaldehyde. The tert-butyl group serves as a protecting group for the piperazine nitrogen, ensuring stability during the reaction. The resulting compound is a versatile intermediate in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring with a cyclopropylmethyl substituent at one nitrogen and a tert-butyl ester group at the other nitrogen. The cyclopropylmethyl moiety imparts rigidity to the molecule, affecting its conformation and reactivity .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitutions. Its reactivity depends on the functional groups present and the reaction conditions .

Physical and Chemical Properties Analysis

- Inert Gas Filling : Inert gas (e.g., nitrogen) is used during handling to prevent oxidation or degradation

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate, as part of the N-Boc piperazine derivatives, has been synthesized and characterized for its molecular structure. Studies like the one conducted by Kulkarni et al. (2016) have explored the synthesis, characterization, and X-ray diffraction studies of similar derivatives (Kulkarni et al., 2016). These compounds are characterized by spectroscopic studies including FT-IR, 1H & 13C NMR, and LCMS, and their molecular structures are confirmed by single crystal X-ray diffraction analysis.

Crystal and Molecular Structure

The crystal and molecular structure of derivatives of this compound have been reported in several studies. For instance, Mamat et al. (2012) reported the crystal and molecular structure of a related compound, providing insights into its geometrical configuration and bond lengths and angles (Mamat, Flemming, & Köckerling, 2012).

Biological Evaluation

These compounds have also been studied for their biological activities. The antibacterial and antifungal activities of this compound derivatives have been explored against several microorganisms, showing moderate activity as detailed in the research by Kulkarni et al. (2016) (Kulkarni et al., 2016).

Anticorrosive Behavior

Investigations into the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate derivatives have been conducted. Praveen et al. (2021) studied its efficacy in corrosion inhibition, particularly for carbon steel in HCl solution, showing significant inhibition efficiency (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

Applications in Catalysis

The derivatives of this compound have been utilized in catalysis as well. Research by Yang et al. (2004) on non-cross-linked polystyrene-supported piperazine, a derivative, highlights its use in facilitating Knoevenagel condensation under microwave assistance (Yang, Chen, Xu, & Nie, 2004).

Pharmaceutical Applications

In the realm of pharmaceuticals, certain derivatives have been explored as intermediates in the synthesis of biologically active compounds. For example, Liu Ya-hu (2010) synthesized tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate as an intermediate for benzimidazole compounds (Liu Ya-hu, 2010).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-14(7-9-15)10-11-4-5-11/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDPLSXJAIFLJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675459 | |

| Record name | tert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373608-50-5 | |

| Record name | tert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393364.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B1393367.png)

![N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1393380.png)

![2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1393381.png)